molecular formula C10H9FN2O3 B8292726 5-fluoro-2-methyl-8-nitro-3,4-dihydro-2H-isoquinolin-1-one

5-fluoro-2-methyl-8-nitro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8292726
M. Wt: 224.19 g/mol
InChI Key: QRSPVVRQXYMINJ-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-8-nitro-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C10H9FN2O3 and its molecular weight is 224.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-methyl-8-nitro-3,4-dihydro-2H-isoquinolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methyl-8-nitro-3,4-dihydro-2H-isoquinolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-fluoro-2-methyl-8-nitro-3,4-dihydro-2H-isoquinolin-1-one

Molecular Formula

C10H9FN2O3

Molecular Weight

224.19 g/mol

IUPAC Name

5-fluoro-2-methyl-8-nitro-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C10H9FN2O3/c1-12-5-4-6-7(11)2-3-8(13(15)16)9(6)10(12)14/h2-3H,4-5H2,1H3

InChI Key

QRSPVVRQXYMINJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C=CC(=C2C1=O)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-2-(2-methoxycarbonylamino-ethyl)-6-nitro-benzoic acid methyl ester (20.4 g, 68 mmol) in THF (200 mL), sodium hydride (5.44 g, 136 mmol) was added at 0° C. and the mixture was stirred at rt for 2.0 hrs. To the reaction mixture was added methyl iodide (12.7 mL, 204 mmol) at 0° C. and the mixture was stirred at rt for 1.5 hours. To the mixture was added saturated ammonium chloride solution at 0° C., and the mixture was extracted three times with ethyl acetate. The organic layer was washed twice with water and brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by silica gel column chromatography (dichloromethane/ethyl acetate/hexane: from 99/1/50 to 99/2/50) to give 5-fluoro-2-methyl-8-nitro-3,4-dihydro-2H-isoquinolin-1-one (10.9 g) as yellow solid in 71% yield.
Name
3-fluoro-2-(2-methoxycarbonylamino-ethyl)-6-nitro-benzoic acid methyl ester
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-2-(2-hydroxyethyl)-6-nitro-benzoic acid methyl ester (51.4 g, 0.2 mol) in acetone (1000 mL), 2,2,6,6-tetramethylpiperidine 1-oxyl, Free radical, (460.6 mg, 2.95 mmol), an aqueous 15% solution of sodium hydrocarboxide (400 mL) and sodium bromide (3.02 g, 29.3 mmol) was added. Trichloroisocyanuric acid (68.4 g, 0.29 mol) was then slowly added within 30 min at rt. After completion of the addition and being stirred at rt for 2.5 hrs, 15 mL of isopropanol was added at 0° C. carefully. The mixture was concentrated under reduced pressure. The mixture was extracted three times with ethyl acetate. The organic layer was extracted three times with 1N sodium hydroxide. The combined water layer was washed once with ethyl acetate, then acidified with 5N hydrogen chloride at 0° C. After extraction four times with ethyl acetate, the organic layer was washed with water and brine, dried over magnesium sulfate, and evaporated in vacuo. The title compound 2-(2-carboxy-ethyl)-3-fluoro-6-nitro-benzoic acid methyl ester (28.7 g) was obtained as yellow solid in 72% yield (2 steps).
Name
3-fluoro-2-(2-hydroxyethyl)-6-nitro-benzoic acid methyl ester
Quantity
51.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
68.4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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